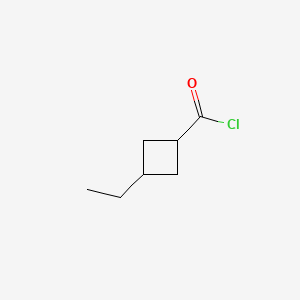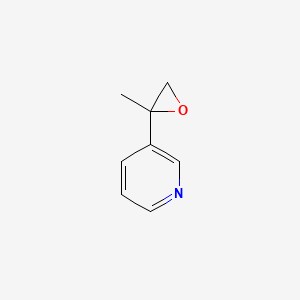
3-Ethylcyclobutanecarboxylic acid chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethylcyclobutanecarboxylic acid chloride is an organic compound with the molecular formula C7H11ClO. It is a derivative of cyclobutanecarbonyl chloride, where an ethyl group is attached to the third carbon of the cyclobutane ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Ethylcyclobutanecarboxylic acid chloride can be synthesized through the chlorination of cyclobutanecarboxylic acid derivatives. One common method involves the reaction of cyclobutanecarboxylic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C7H12O2+SOCl2→C7H11ClO+SO2+HCl
Industrial Production Methods
In industrial settings, the production of cyclobutanecarbonylchloride, 3-ethyl- typically involves large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethylcyclobutanecarboxylic acid chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: It can be reduced to cyclobutanecarbonyl, 3-ethyl- alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: It can hydrolyze in the presence of water to form cyclobutanecarboxylic acid, 3-ethyl-.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Reducing Agents: Lithium aluminum hydride (LiAlH4).
Hydrolysis Conditions: Aqueous acidic or basic conditions.
Major Products Formed
Amides: Formed from reaction with amines.
Esters: Formed from reaction with alcohols.
Thioesters: Formed from reaction with thiols.
Alcohols: Formed from reduction reactions.
Carboxylic Acids: Formed from hydrolysis.
Applications De Recherche Scientifique
3-Ethylcyclobutanecarboxylic acid chloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various cyclobutane derivatives.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and medicinal chemistry research.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of cyclobutanecarbonylchloride, 3-ethyl- involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form acyl derivatives. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in medicinal chemistry, it may be used to modify drug molecules to enhance their pharmacological properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutanecarbonylchloride: The parent compound without the ethyl group.
Cyclopropanecarbonylchloride: A smaller ring analog.
Cyclopentanecarbonylchloride: A larger ring analog.
Uniqueness
3-Ethylcyclobutanecarboxylic acid chloride is unique due to the presence of the ethyl group, which can influence its reactivity and the properties of the resulting derivatives. This structural variation allows for the exploration of different chemical spaces and the development of novel compounds with potentially unique biological activities.
Propriétés
Formule moléculaire |
C7H11ClO |
|---|---|
Poids moléculaire |
146.61 g/mol |
Nom IUPAC |
3-ethylcyclobutane-1-carbonyl chloride |
InChI |
InChI=1S/C7H11ClO/c1-2-5-3-6(4-5)7(8)9/h5-6H,2-4H2,1H3 |
Clé InChI |
PXCMZBDFAWHSSX-UHFFFAOYSA-N |
SMILES canonique |
CCC1CC(C1)C(=O)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzaldehyde, 4-[2-(2-hydroxyethoxy)ethoxy]-](/img/structure/B8762242.png)
![5-Phenylamino-[1,2,3]thiadiazole-4-carboxylic acid ethyl ester](/img/structure/B8762245.png)
![6-Fluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepin-9-amine](/img/structure/B8762246.png)










